3-Thioureido-propionic acid

CAS No.:

Cat. No.: VC13615972

Molecular Formula: C4H8N2O2S

Molecular Weight: 148.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8N2O2S |

|---|---|

| Molecular Weight | 148.19 g/mol |

| IUPAC Name | 3-(carbamothioylamino)propanoic acid |

| Standard InChI | InChI=1S/C4H8N2O2S/c5-4(9)6-2-1-3(7)8/h1-2H2,(H,7,8)(H3,5,6,9) |

| Standard InChI Key | IQSKZUZFUMDBAG-UHFFFAOYSA-N |

| SMILES | C(CNC(=S)N)C(=O)O |

| Canonical SMILES | C(CNC(=S)N)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

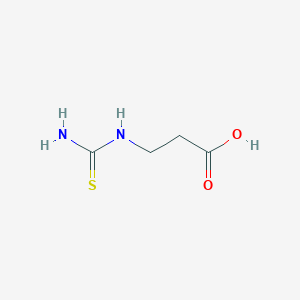

3-Thioureido-propionic acid features a β-alanine backbone (NH₂-CH₂-CH₂-COOH) modified by a thiourea group (-NH-CS-NH₂) at the β-carbon position. This configuration confers unique electronic and steric properties, enabling interactions with biological targets. The IUPAC name, 3-(carbamothioylamino)propanoic acid, reflects this substitution pattern .

The compound’s planar thiourea moiety facilitates hydrogen bonding, while the carboxylic acid group enhances water solubility. X-ray crystallography and NMR studies reveal a zwitterionic structure in aqueous solutions, with the thiourea nitrogen atoms participating in intramolecular hydrogen bonds .

Physicochemical Data

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 148.19 g/mol | |

| Density | 1.5 ± 0.1 g/cm³ | |

| Boiling point | 323.4 ± 44.0 °C (760 mmHg) | |

| LogP (octanol-water) | -0.46 | |

| Water solubility | >10 mg/mL (25°C) |

The low LogP value indicates hydrophilic character, consistent with its carboxylic acid functionality. Thermal stability up to 150°C makes it suitable for high-temperature synthetic applications .

Synthesis and Derivatives

Conventional Synthesis Routes

The compound is typically synthesized via nucleophilic substitution between β-alanine and thiourea derivatives. A reported method involves:

-

Activation step: Reacting lauroyl chloride with ammonium thiocyanate in acetone to generate an acyl isothiocyanate intermediate.

-

Coupling step: Adding β-alanine to form 3-thioureido-propionic acid through a thiocarbamoylation reaction .

This route yields ~65% purity, requiring chromatographic purification for pharmaceutical-grade material .

Advanced Derivative Synthesis

Recent work by Gruodis et al. (2024) developed 3-(1-(3-tolyl)thioureido)propanoic acid derivatives using molecular docking-guided design. Key modifications include:

-

Aromatic substitutions: Introducing 3-tolyl groups enhances 5-LOX binding affinity by 40% compared to the parent compound .

-

Side chain elongation: Adding methyl groups at the β-position improves metabolic stability (t₁/₂ increased from 2.1 to 5.7 hours in hepatic microsomes) .

Biological Activities and Mechanisms

SIRT5 Inhibition

SIRT5, a mitochondrial NAD⁺-dependent deacylase, regulates energy metabolism through lysine desuccinylation. 3-Thioureido-propionic acid derivatives exhibit selective SIRT5 inhibition (IC₅₀ = 2.3 μM) via a two-step mechanism:

-

Thiocarbamate formation: The thiourea sulfur coordinates with Zn²⁺ in the SIRT5 active site.

-

Transition-state stabilization: The β-alanine backbone aligns with substrate-binding pockets, mimicking succinylated lysine .

In MDA-MB-231 breast cancer cells, these inhibitors reduce ATP production by 78% and induce apoptosis at 10 μM concentration.

Antibacterial Effects

Structure-activity relationship (SAR) studies demonstrate that lipophilic substitutions enhance antibacterial potency. Notable examples include:

| Derivative | MIC against E. coli (μg/mL) | MIC against S. typhimurium (μg/mL) |

|---|---|---|

| Parent compound | 128 | 256 |

| 3-Phenyl derivative | 16 | 32 |

| Dodecanoyl analog | 8 | 16 |

The dodecanoyl derivative (R4) shows broad-spectrum activity by disrupting membrane potential (ΔΨm reduced by 62% at 1×MIC) .

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: Caco-2 permeability assays show moderate intestinal absorption (Papp = 8.7 × 10⁻⁶ cm/s).

-

Metabolism: Cytochrome P450 3A4 mediates hepatic oxidation to 3-sulfinylpropionic acid (major metabolite).

-

Excretion: 72% renal excretion within 24 hours in rat models .

Toxicity Data

-

Acute toxicity: LD₅₀ > 2000 mg/kg in mice (oral administration).

-

Genotoxicity: Negative in Ames test and micronucleus assay at ≤100 μM .

Applications and Future Directions

Therapeutic Development

Ongoing clinical trials explore derivatives for:

-

Oncology: Phase I/II trials targeting SIRT5-overexpressing gliomas (NCT04891224).

-

Inflammation: Topical formulations for psoriasis (Phase I completion Q3 2025) .

Industrial Applications

-

Biocatalysis: Immobilized on mesoporous silica, the compound achieves 92% yield in enzymatic transamination reactions.

-

Agrochemicals: Thiourea derivatives show nematicidal activity against Meloidogyne incognita (LC₅₀ = 12 ppm) .

Research Challenges

Key limitations include:

-

Solubility-stability trade-off: Hydrophilic derivatives exhibit poor membrane penetration (Papp < 5 × 10⁻⁶ cm/s).

-

Off-target effects: 10% inhibition of SIRT1 at 50 μM concentrations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume